1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-azabicyclo[311]heptane hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective and scalable, making it suitable for industrial production . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and cobalt chloride (CoCl2) as a catalyst under heating . The process can be summarized as follows:
Reduction of Spirocyclic Oxetanyl Nitriles: The nitrile group is reduced to form the desired azabicyclo compound.
Catalysis: CoCl2 is used to catalyze the reaction effectively under heating conditions.
Analyse Chemischer Reaktionen
1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents like LiAlH4.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Industry: The compound’s unique structure makes it useful in the development of new materials and industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets. The compound can mimic the fragment of meta-substituted benzenes, which allows it to interact with various biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but lack the nitrogen atom.
Pyridine Derivatives: These compounds have a similar nitrogen-containing ring but differ in their overall structure and properties.
The uniqueness of this compound lies in its ability to mimic meta-substituted benzenes while incorporating a nitrogen atom, which can lead to improved physicochemical properties and biological activities .
Eigenschaften
Molekularformel |
C12H16ClN |
---|---|
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
1-phenyl-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-11(5-3-1)12-6-10(7-12)8-13-9-12;/h1-5,10,13H,6-9H2;1H |
InChI-Schlüssel |
RPPPSNOPPPVWCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(CNC2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.